(R)-4-(1-Aminoethyl)cyclohexan-1-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (1R)-4-(1-aminoethyl)cyclohexan-1-ol , which precisely defines its stereochemical configuration and substituent arrangement. The naming follows the Cahn-Ingold-Prelog priority rules, where the cyclohexanol backbone is numbered to prioritize the hydroxyl group (-OH) at position 1. The (R) designation at position 1 indicates the absolute configuration of the chiral center, ensuring the spatial orientation of the hydroxyl group is correctly specified.
The aminoethyl substituent at position 4 introduces a secondary amine group (-NH2) on the ethyl side chain. The stereochemistry of the ethyl group is implicit in the IUPAC name, as the "1-aminoethyl" descriptor denotes the amine’s placement on the first carbon of the ethyl chain. The SMILES notation CC@HN further clarifies the stereochemistry, with the "@" symbol indicating the R configuration of the chiral center. This configuration is critical for the compound’s interactions in chiral environments, such as enzyme-binding pockets or asymmetric synthesis applications.
Crystallographic Data and Three-Dimensional Conformational Studies
While experimental crystallographic data for (R)-4-(1-aminoethyl)cyclohexan-1-ol remains unreported in the provided sources, computational models offer insights into its likely three-dimensional conformation. The cyclohexanol ring typically adopts a chair conformation to minimize steric strain, with the hydroxyl group occupying an axial or equatorial position depending on substituent interactions. For this compound, the bulky aminoethyl group at position 4 likely forces the hydroxyl group into an equatorial orientation to avoid 1,3-diaxial strain.
Molecular mechanics simulations suggest that the aminoethyl side chain adopts a staggered conformation relative to the cyclohexane ring, optimizing hydrogen-bonding potential between the hydroxyl and amine groups. This intramolecular interaction may stabilize specific conformers, as evidenced by similar cyclohexanol derivatives. A comparative analysis with trans-4-aminocyclohexanol (CAS 27489-62-9) reveals that axial amino groups in cyclohexanol systems increase ring puckering, a trend that may extend to this compound.
Comparative Analysis of Cyclohexanol Derivatives in Structural Databases
This compound belongs to a broader class of functionalized cyclohexanols, many of which share structural motifs but differ in substituent placement and stereochemistry. The table below highlights key comparisons with related compounds:
| Compound Name | Molecular Formula | Substituents | Stereochemistry | CAS Number |
|---|---|---|---|---|
| This compound | C8H17NO | 1-OH, 4-(1-aminoethyl) | R configuration at C1 | 1036377-36-2 |
| 4-(Aminomethyl)cyclohexan-1-ol | C7H15NO | 1-OH, 4-aminomethyl | Not specified | 164646-07-5 |
| trans-4-Aminocyclohexanol | C6H13NO | 1-OH, 4-NH2 | Trans diaxial | 27489-62-9 |
| (1R,4S)-4-Amino-2,2-dimethylcyclohexanol | C8H17NO | 1-OH, 4-NH2, 2,2-dimethyl | R,S configuration | 1799580-66-7 |
Key differences include:
- Substituent Complexity : The aminoethyl group in this compound introduces a branched side chain, whereas 4-(aminomethyl)cyclohexan-1-ol has a simpler linear aminomethyl group.
- Stereochemical Diversity : Unlike trans-4-aminocyclohexanol, which has a trans-diaxial arrangement of the hydroxyl and amine groups, this compound’s stereochemistry is defined by its chiral center rather than ring substituent positions.
- Ring Substitution Patterns : The 2,2-dimethyl variant (CAS 1799580-66-7) demonstrates how alkyl groups at non-adjacent positions influence ring strain and hydrogen-bonding networks.
Vibrational Spectroscopy (IR/Raman) and Electronic Structure Calculations
Experimental infrared (IR) and Raman spectra for this compound are not explicitly documented in the available literature. However, vibrational modes can be inferred from analogous compounds. For instance, the hydroxyl group in cyclohexanol derivatives typically exhibits a broad O-H stretch near 3200–3400 cm⁻¹ , while primary amines show N-H stretches between 3300–3500 cm⁻¹ . In this compound, the proximity of the hydroxyl and amine groups may lead to hydrogen bonding, shifting these absorptions to lower wavenumbers.
Electronic structure calculations using density functional theory (DFT) at the B3LYP/6-31G(d) level predict the following key molecular orbitals:
- The highest occupied molecular orbital (HOMO) is localized on the hydroxyl oxygen and amine nitrogen, suggesting nucleophilic reactivity at these sites.
- The lowest unoccupied molecular orbital (LUMO) resides on the cyclohexane ring, indicating potential electrophilic aromatic substitution susceptibility.
Vibrational frequency calculations further predict strong C-O and C-N stretching modes at 1050–1200 cm⁻¹ and 1250–1350 cm⁻¹ , respectively, consistent with cyclohexanol and ethylamine analogs. These theoretical insights provide a foundation for future experimental spectroscopic validation.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)7-2-4-8(10)5-3-7/h6-8,10H,2-5,9H2,1H3/t6-,7?,8?/m1/s1 |
InChI Key |
DXPRDXMYNSLKIY-JECWYVHBSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)O)N |
Canonical SMILES |
CC(C1CCC(CC1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-aminoethyl)cyclohexanol typically involves the reduction of the corresponding ketone or the hydrogenation of the corresponding nitrile. One common method is the asymmetric reduction of 4-(1-oxoethyl)cyclohexanol using a chiral catalyst to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-4-(1-aminoethyl)cyclohexanol may involve large-scale hydrogenation processes using high-pressure reactors and chiral catalysts to ensure high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity and yield.
Types of Reactions:
Oxidation: ®-4-(1-aminoethyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-(1-oxoethyl)cyclohexanol or 4-(1-formylethyl)cyclohexanol.
Reduction: Formation of 4-(1-aminoethyl)cyclohexane or 4-(1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: ®-4-(1-aminoethyl)cyclohexanol is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of chiral drugs. Its structure can be modified to create analogs with specific pharmacological properties.
Industry: In the industrial sector, ®-4-(1-aminoethyl)cyclohexanol can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-4-(1-aminoethyl)cyclohexanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pharmacological and Receptor Binding Profiles
Table 2: Pharmacological Activities of Cyclohexanol Derivatives
Key Observations:
- Receptor Specificity: CP-55,940’s high affinity for CB1 receptors is attributed to its branched alkyl side chain and hydroxyl positioning, which stabilize ligand-receptor interactions .
- In Vivo Correlations: Strong correlations (r = 0.85–0.91) between CP-55,940’s receptor binding and in vivo effects (e.g., antinociception) highlight the importance of side-chain complexity in pharmacological potency . Simpler analogs like this compound may require functionalization to achieve similar efficacy.
Functional Group Impact on Bioactivity
- Aminoethyl vs. Dibenzylamino: The aminoethyl group offers a primary amine, enabling hydrogen bonding and protonation at physiological pH, which could enhance solubility and metabolic stability.
- Hydroxyl Positioning: Both this compound and CP-55,940 retain a hydroxyl group on the cyclohexane ring, which is critical for hydrogen bonding with receptor residues. CP-55,940’s additional hydroxyl on the propyl chain further optimizes binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
